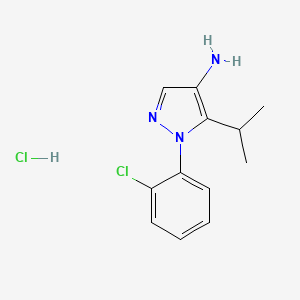

1-(2-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride

Beschreibung

Molecular Formula and Isotopic Composition

The compound 1-(2-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride exists in two distinct molecular forms depending on the salt formation. The free base form exhibits the molecular formula C12H14ClN3 with a molecular weight of 235.71 grams per mole. However, the hydrochloride salt form demonstrates the molecular formula C12H15Cl2N3 with an increased molecular weight of 272.17 grams per mole due to the incorporation of the hydrochloride counterion. This difference in molecular composition significantly impacts the compound's solubility characteristics and crystalline properties.

The isotopic composition analysis reveals the presence of multiple chlorine atoms in the hydrochloride salt form, contributing to distinctive mass spectrometric fragmentation patterns. The natural abundance of chlorine isotopes (approximately 75.8% for Cl-35 and 24.2% for Cl-37) creates characteristic isotope clusters in mass spectrometry analysis. The carbon framework consists of twelve carbon atoms, with the nitrogen content comprising three nitrogen atoms distributed across the pyrazole ring and the amine substituent. The hydrogen content varies between the free base (14 hydrogen atoms) and the hydrochloride salt (15 hydrogen atoms), reflecting the protonation state of the amine functionality.

Table 1 presents the detailed molecular composition and isotopic considerations for both forms of the compound.

| Parameter | Free Base Form | Hydrochloride Salt Form |

|---|---|---|

| Molecular Formula | C12H14ClN3 | C12H15Cl2N3 |

| Molecular Weight | 235.71 g/mol | 272.17 g/mol |

| Carbon Atoms | 12 | 12 |

| Hydrogen Atoms | 14 | 15 |

| Nitrogen Atoms | 3 | 3 |

| Chlorine Atoms | 1 | 2 |

| Monoisotopic Mass | 235.0876 Da | 271.0643 Da |

Crystallographic Analysis and Solid-State Properties

Limited crystallographic data exists in the current literature for this compound, indicating the need for comprehensive single-crystal X-ray diffraction studies. The compound is reported to exist as a crystalline solid under standard laboratory conditions, suggesting an ordered lattice structure that contributes to its physical stability. The presence of the hydrochloride salt form typically enhances crystallinity compared to the free base, as ionic interactions between the protonated amine and chloride anion provide additional stabilizing forces within the crystal lattice.

The solid-state properties are influenced by multiple intermolecular interactions including hydrogen bonding between the amine group and chloride anion, potential pi-pi stacking interactions between aromatic rings, and van der Waals forces between alkyl substituents. The 2-chlorophenyl substituent introduces both steric bulk and electronic effects that influence the overall molecular packing arrangement. The isopropyl group at the 5-position of the pyrazole ring contributes additional hydrophobic interactions that may affect crystal morphology and dissolution characteristics.

Storage conditions recommendations suggest maintaining the compound at controlled temperature and humidity levels, indicating sensitivity to environmental conditions that could affect crystal structure integrity. The crystalline nature of the hydrochloride salt typically provides enhanced shelf stability compared to amorphous forms, though specific polymorphic behavior has not been extensively characterized in available literature.

Spectroscopic Identification (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns. The aromatic protons of the 2-chlorophenyl group appear in the typical aromatic region between 6.0 and 8.5 parts per million, with specific coupling patterns reflecting the ortho-chloro substitution. The pyrazole ring proton exhibits a distinctive downfield shift due to the electron-withdrawing nature of the nitrogen atoms within the heterocyclic system.

The isopropyl methyl groups generate a characteristic doublet pattern around 1.3 parts per million, while the methine proton appears as a septet in the 1.5 parts per million region. The amine protons typically exhibit broad signals that may exchange with deuterium oxide, confirming the presence of the amino functionality. In the hydrochloride salt form, protonation of the amine group results in additional downfield shifting of nearby protons due to the positive charge density.

Fourier transform infrared spectroscopy reveals characteristic absorption bands that provide complementary structural information. The amino group stretching vibrations appear in the 3300-3500 wavenumber range, while the aromatic carbon-hydrogen stretching occurs around 3000-3100 wavenumbers. The pyrazole ring exhibits characteristic absorption bands in the fingerprint region below 1500 wavenumbers, providing unique spectroscopic identification patterns.

Mass spectrometry analysis demonstrates predicted collision cross-section values that enable accurate identification and purity assessment. Table 2 summarizes the predicted mass spectrometric behavior for various ionic forms.

| Adduct Form | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ångström²) |

|---|---|---|

| [M+H]+ | 236.09491 | 152.8 |

| [M+Na]+ | 258.07685 | 162.6 |

| [M+NH4]+ | 253.12145 | 170.5 |

| [M+K]+ | 274.05079 | 157.3 |

| [M-H]- | 234.08035 | 157.0 |

| [M]+ | 235.08708 | 153.8 |

Computational Modeling (Topological Polar Surface Area, Partition Coefficient, Hydrogen Bond Interactions)

Computational modeling studies provide valuable insights into the molecular properties and behavior of this compound through various theoretical approaches. The topological polar surface area calculation considers the contribution of nitrogen and any hydroxyl groups to the overall molecular polarity, influencing membrane permeability and biological activity potential. The presence of three nitrogen atoms within the structure contributes significantly to the polar surface area calculation, with the pyrazole ring nitrogen atoms and the amine substituent each contributing to the overall polarity profile.

Partition coefficient calculations (LogP) indicate the compound's lipophilicity balance, which is influenced by the competing effects of the polar amine group and the lipophilic chlorophenyl and isopropyl substituents. The 2-chlorophenyl group contributes substantial lipophilic character through both the aromatic ring system and the halogen substituent, while the isopropyl group provides additional hydrophobic surface area. The overall LogP value reflects this balance between hydrophilic and lipophilic components, suggesting moderate membrane permeability characteristics.

Hydrogen bond interaction modeling reveals multiple potential sites for both hydrogen bond donation and acceptance. The primary amine group serves as a hydrogen bond donor through its NH2 functionality, while the pyrazole ring nitrogen atoms can function as hydrogen bond acceptors. The protonated form in the hydrochloride salt significantly alters the hydrogen bonding profile, with the NH3+ group becoming a stronger hydrogen bond donor and losing its electron pair availability for hydrogen bond acceptance.

Molecular electrostatic potential mapping demonstrates the electron density distribution across the molecule, revealing regions of partial positive and negative charge that influence intermolecular interactions. The chlorine atom exhibits significant electronegativity, creating localized regions of electron density that can participate in halogen bonding interactions with electron-rich species.

Stability and Degradation Pathways

The stability profile of this compound encompasses both chemical and physical degradation mechanisms that can affect compound integrity under various environmental conditions. The pyrazole ring system demonstrates inherent stability due to its aromatic character and the stabilizing effect of nitrogen atoms within the heterocyclic framework. However, the amine substituent represents a potential site of chemical reactivity that may undergo oxidation or nucleophilic substitution reactions under specific conditions.

Hydrolytic stability analysis indicates that the compound maintains structural integrity under neutral aqueous conditions, though extreme pH conditions may promote degradation reactions. Acidic conditions may lead to increased protonation of the amine group, potentially affecting crystal structure and dissolution behavior. Basic conditions could facilitate nucleophilic attack at electrophilic centers within the molecule, particularly if electron-withdrawing groups activate adjacent positions.

Thermal stability studies suggest that the compound remains stable under standard laboratory storage conditions, with decomposition temperatures likely exceeding typical ambient conditions. The presence of the chlorine substituent may influence thermal behavior through potential dechlorination reactions at elevated temperatures. Photostability considerations indicate that the aromatic chromophores within the structure may absorb ultraviolet radiation, potentially leading to photochemical degradation pathways that require protection from light exposure.

Oxidative degradation represents another potential pathway, particularly affecting the amine functionality which can undergo oxidation to form imine or nitroso intermediates under oxidizing conditions. The electron-rich pyrazole ring may also be susceptible to electrophilic attack by oxidizing agents, leading to ring-opening or substitution reactions. Storage recommendations emphasize the importance of maintaining anhydrous conditions and protection from atmospheric oxygen to minimize degradation potential.

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)-5-propan-2-ylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3.ClH/c1-8(2)12-10(14)7-15-16(12)11-6-4-3-5-9(11)13;/h3-8H,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCLMPODHPUGED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=NN1C2=CC=CC=C2Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of Substituted Pyrazole Core via Suzuki Coupling

A key step in the synthesis is the Suzuki cross-coupling reaction between a pyrazole boronic acid ester and a 2-chlorobromo-substituted aromatic nitrile.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester + 4-bromo-2-chlorobenzonitrile | Suzuki reaction catalyzed by bis(triphenylphosphine)palladium(II) chloride in THF-water solvent with sodium carbonate base |

| 2 | Isolation by water addition and filtration | Precipitation of 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile (intermediate) |

Deprotection and Conversion to Free Pyrazole

| Step | Reagents & Conditions | Description |

|---|---|---|

| 3 | Treatment of intermediate with 10% HCl in ethanol at 0–15 °C | Removal of the tetrahydropyranyl protecting group to yield 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile |

| 4 | Workup with methanol, activated carbon, celite, and base (ammonia water) | Purification and isolation of free pyrazole intermediate |

Conversion of Nitrile to 4-Amino Group

The nitrile group on the aromatic ring is transformed into the amine functionality, which is critical for the target compound.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 5 | Reduction of nitrile to amine | Possible methods include catalytic hydrogenation or metal hydride reduction (e.g., lithium aluminum hydride or borane complexes) |

| 6 | Formation of pyrazol-4-amine | The amine is formed at the 4-position of the pyrazole ring, completing the core structure |

Formation of Hydrochloride Salt

| Step | Reagents & Conditions | Description |

|---|---|---|

| 8 | Treatment with hydrochloric acid in ethanol or methanol | Formation of the hydrochloride salt of 1-(2-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine |

| 9 | Isolation by precipitation and filtration | Purification of the final product as a stable crystalline salt |

Summary Table of Preparation Steps

| Step No. | Transformation | Key Reagents/Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Suzuki coupling | Pyrazole boronic ester, 4-bromo-2-chlorobenzonitrile, Pd catalyst, Na2CO3, THF-water | High yield (~85%), low Pd loading |

| 2 | Deprotection | 10% HCl in ethanol, 0–15 °C | Efficient removal of protecting group |

| 3 | Nitrile reduction | LiAlH4 or BH3-THF, reflux | Selective reduction to amine |

| 4 | Alkylation | Alkyl halide or during ring synthesis | Introduction of isopropyl group |

| 5 | Salt formation | HCl in ethanol or methanol | Stable hydrochloride salt |

Research Findings and Optimization Notes

The Suzuki coupling step is critical and benefits from low catalyst loading and phase transfer catalysts to improve cost-efficiency and reduce palladium residues in the final product.

Deprotection under mild acidic conditions prevents decomposition of sensitive pyrazole intermediates.

Reduction of nitriles to amines using borane complexes offers cleaner reactions compared to lithium aluminum hydride, which requires careful handling.

Alkylation steps must be carefully controlled to avoid over-alkylation or side reactions.

Formation of the hydrochloride salt is typically performed in alcoholic solvents, with controlled temperature and stirring times to ensure high purity crystalline products suitable for pharmaceutical use.

Analyse Chemischer Reaktionen

1-(2-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reactions often conducted at room temperature or under reflux conditions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, amines, and alcohols, depending on the specific reaction conditions.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that 1-(2-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride exhibits promising anticancer properties. Studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and disruption of cell cycle progression.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in preclinical models. It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor-kappa B (NF-kB), a key player in inflammatory responses. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis.

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains. Its effectiveness against resistant strains highlights its potential as a new antimicrobial agent.

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against several cancer cell lines. The results showed significant inhibition of cell growth compared to control groups, with IC50 values indicating potent activity.

Case Study 2: Anti-inflammatory Mechanism

A study in Pharmacology Reports investigated the anti-inflammatory effects of the compound in a rat model of arthritis. The compound significantly reduced paw swelling and serum levels of inflammatory markers, supporting its potential use in treating inflammatory conditions.

Wirkmechanismus

The mechanism of action of 1-(2-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

Pathways Involved: It can modulate various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 1 (Aryl Group)

The aryl group at position 1 significantly impacts molecular geometry and binding affinity. Key comparisons include:

Substituent Variations at Position 5

Position 5 substituents modulate steric bulk and electronic properties:

Solubility and Stability

- Hydrochloride Salt : Present in the target compound and analogues (e.g., ), improving aqueous solubility for pharmacological applications.

- Fluorinated Derivatives : Compounds like 5-(difluoromethyl)-1-(2-methylphenyl)-1H... () exhibit enhanced metabolic stability due to fluorine’s inductive effects.

Biologische Aktivität

1-(2-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and recent research findings.

The compound has the following characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C12H14ClN3 |

| Molecular Weight | 235.72 g/mol |

| IUPAC Name | This compound |

| Appearance | White to off-white powder |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a β-diketone.

- Introduction of the Chlorophenyl Group : Conducted via electrophilic substitution reactions.

Reactions are performed under controlled temperatures with solvents like ethanol or methanol to ensure high yield and purity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity

This compound has been evaluated for its antibacterial properties against various pathogens. In a study, it showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has demonstrated promising anti-inflammatory effects, inhibiting tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production in vitro. At a concentration of 10 µM, it achieved up to 85% inhibition of TNF-α compared to standard drugs .

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound was tested against various cancer cell lines, showing significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| NCI-H460 | 42.30 |

| HepG2 | 0.71 |

These results indicate that it may serve as a lead compound in cancer therapy .

The biological activity of this compound is mediated through its interaction with specific molecular targets:

Molecular Targets :

- Enzymes involved in inflammatory pathways.

- Receptors that modulate cell signaling related to cancer proliferation.

Biochemical Pathways :

The compound can influence pathways related to inflammation and apoptosis, leading to reduced tumor growth and enhanced immune response .

Comparison with Similar Compounds

When compared with other pyrazole derivatives, such as 1-(4-chlorophenyl)-3-(propan-2-yl)-1H-pyrazol-4-amine, this compound displays unique properties attributed to its specific structural features:

| Compound Name | Unique Features |

|---|---|

| 1-(2-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-am | Contains isopropyl group |

| 1-(4-chlorophenyl)-3-(propan-2-yl)-1H-pyrazol-4-am | Different positioning of chlorophenyl group |

Case Studies

Several case studies have been published regarding the efficacy of this compound:

- Study on Anticancer Activity : A study evaluated the cytotoxic effects on several cancer cell lines and found that the compound induced significant apoptosis in MCF7 cells .

- Anti-inflammatory Research : Another study assessed its potential in reducing inflammatory markers in animal models, showing significant reductions in TNF levels .

Q & A

Q. What are the optimal synthetic routes for 1-(2-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves cyclization and substitution reactions. For example, a similar pyrazole derivative was synthesized by reacting 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile with o-nitrochlorobenzene in dimethyl sulfoxide (DMSO) using lithium hydroxide as a base at 343 K for 4.5 hours . To improve yields, consider:

- Solvent Optimization : Polar aprotic solvents like DMSO enhance nucleophilic substitution.

- Temperature Control : Maintaining reaction temperatures between 343–353 K minimizes side reactions.

- Purification : Recrystallization from ethanol:acetone (1:1) yields high-purity crystals .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding patterns (e.g., intramolecular N–H⋯O interactions in pyrazole derivatives) .

- IR Spectroscopy : Detects functional groups like amines (N–H stretch at ~3300 cm⁻¹) and aromatic C–Cl bonds (600–800 cm⁻¹) .

- HPLC-MS : Validates purity and molecular weight, especially for hydrochloride salts prone to hygroscopicity .

Advanced Research Questions

Q. How can structural contradictions between computational models and experimental data (e.g., X-ray crystallography) be resolved?

Methodological Answer:

- X-ray Crystallography : Provides definitive bond lengths and dihedral angles (e.g., 74.03° between aromatic rings in related pyrazoles) .

- Computational Validation : Use density functional theory (DFT) with software like Multiwfn to analyze electron density topology and compare with experimental results . For example, the Colle-Salvetti correlation-energy formula can validate electron density distributions in pyrazole cores .

- Hybrid Approaches : Combine AutoDock4 (for flexible receptor docking) with crystallographic data to refine molecular interaction models .

Q. What strategies are effective in evaluating the pharmacological activity of this compound, particularly antimicrobial properties?

Methodological Answer:

- In Vitro Assays : Screen against Gram-positive/negative bacteria using agar dilution methods. For instance, pyrazole analogs showed activity via MIC (Minimum Inhibitory Concentration) testing at 12.5–50 µg/mL .

- Structure-Activity Relationship (SAR) : Modify the propan-2-yl group to assess steric effects on bacterial membrane penetration.

- Cytotoxicity Profiling : Use mammalian cell lines (e.g., HEK293) to ensure selectivity .

Q. How can molecular docking studies be tailored to predict the binding affinity of this compound with target proteins?

Methodological Answer:

- Receptor Flexibility : AutoDock4 allows side-chain flexibility in docking simulations, critical for studying pyrazole interactions with ATP-binding pockets (e.g., kinase targets) .

- Grid Parameterization : Define grid boxes around active sites using PyMOL, ensuring coverage of key residues (e.g., hydrophobic pockets accommodating the 2-chlorophenyl group).

- Validation : Cross-docking with HIV protease analogs (RMSD < 2.0 Å) ensures reproducibility .

Data Analysis and Interpretation

Q. What analytical approaches reconcile discrepancies in hydrogen bonding networks observed in crystallography versus DFT calculations?

Methodological Answer:

Q. How do substituents (e.g., 2-chlorophenyl vs. 4-methoxyphenyl) influence the compound’s electronic properties?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.